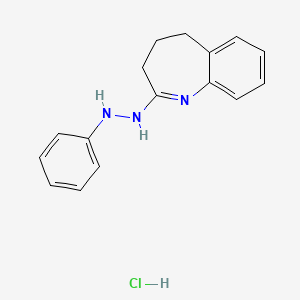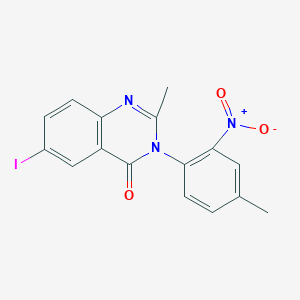![molecular formula C19H24O4 B4958550 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)
1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene, also known as Ipragliflozin, is a drug that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is used for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood sugar levels due to the body's inability to produce or use insulin effectively. Ipragliflozin works by blocking the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.
作用機序
1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen increases urinary glucose excretion, leading to a reduction in blood glucose levels. In addition, 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen has been shown to have other metabolic effects, such as reducing body weight and improving insulin sensitivity.
Biochemical and Physiological Effects:
1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen has been shown to have several biochemical and physiological effects in addition to its glucose-lowering properties. These include a reduction in blood pressure, an increase in plasma ketone levels, and a decrease in uric acid levels. These effects are thought to be related to the increased urinary excretion of sodium and water that occurs with 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen treatment.
実験室実験の利点と制限
One advantage of 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen as a research tool is its specificity for the SGLT2 transporter, which allows for the selective manipulation of glucose metabolism in the kidneys. However, one limitation is that its effects on glucose metabolism may be influenced by other factors, such as changes in insulin secretion or hepatic glucose production.
将来の方向性
Future research on 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen could focus on several areas, including its long-term safety and efficacy, its effects on other metabolic pathways, and its potential use in combination with other therapies for type 2 diabetes mellitus. In addition, there is growing interest in the use of SGLT2 inhibitors for the treatment of other conditions, such as heart failure and chronic kidney disease, which could also be a focus of future research.
合成法
The synthesis of 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen involves several steps, starting with the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(chloromethyl)-2-methoxyphenol. This intermediate is then reacted with isopropyl alcohol and potassium carbonate to produce 1-isopropoxy-4-(chloromethyl)-2-methoxybenzene. The final step involves the reaction of this intermediate with 3-(4-methoxyphenoxy)propylamine in the presence of a palladium catalyst to form 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen.
科学的研究の応用
1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen has been extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus. Clinical trials have shown that it can significantly improve glycemic control, reduce body weight, and lower blood pressure in patients with this condition. In addition, 1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzenen has been shown to have a beneficial effect on cardiovascular outcomes, including a reduced risk of heart failure and cardiovascular death.
特性
IUPAC Name |
1-methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-15(2)23-19-8-5-4-7-18(19)22-14-6-13-21-17-11-9-16(20-3)10-12-17/h4-5,7-12,15H,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYKNUVEZXSODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4958508.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)

![2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
![N-[3-(methylthio)propyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4958535.png)
![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)
![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)

![5-{4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4958558.png)
